2-Cyano-2-(1,3-oxazolidin-2-ylidene)acetamide

Description

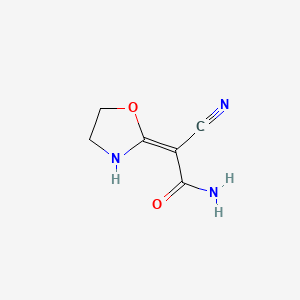

2-Cyano-2-(1,3-oxazolidin-2-ylidene)acetamide is a heterocyclic compound featuring a conjugated cyanoacetamide backbone fused with a 1,3-oxazolidin-2-ylidene ring. This structure confers unique electronic properties due to the electron-withdrawing cyano group and the resonance-stabilized oxazolidine ring. The compound’s reactivity and biological activity are influenced by its ability to participate in cycloaddition reactions, hydrogen bonding, and π-π stacking interactions.

Properties

IUPAC Name |

(2E)-2-cyano-2-(1,3-oxazolidin-2-ylidene)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-3-4(5(8)10)6-9-1-2-11-6/h9H,1-2H2,(H2,8,10)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJUPLPULOMMAQ-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=C(C#N)C(=O)N)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO/C(=C(\C#N)/C(=O)N)/N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyano-2-(1,3-oxazolidin-2-ylidene)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a cyano group and an oxazolidine moiety, which are known to influence its biological activity. The oxazolidine ring contributes to the compound's stability and interaction with biological targets.

Antiparasitic Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antiparasitic properties. For instance, compounds with similar structures were tested against Leishmania amazonensis, revealing IC50 values ranging from 18.9 to 61.7 µM. The most active analogs demonstrated enhanced efficacy with specific substituents on the aromatic ring, suggesting that structural modifications can optimize activity against parasitic infections .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research indicates that certain derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. For example, compounds derived from oxazolidinones have shown promising results in inhibiting Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective antimicrobial action .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, which is a desirable characteristic for potential anticancer agents. The selectivity index (SI) was calculated based on the ratio of cytotoxicity in cancer cells versus normal cells, indicating a favorable therapeutic window .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Protein Synthesis : Similar compounds are known to inhibit bacterial protein synthesis by binding to the ribosomal subunit.

- Disruption of Cellular Metabolism : The presence of the cyano group may interfere with metabolic pathways in pathogens.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

Study 1: Antiparasitic Efficacy

In a study evaluating various derivatives against Toxoplasma gondii, it was found that compounds with halogen substitutions showed enhanced antiproliferative activity with IC50 values ranging from 115.92 to 271.15 µM. The introduction of chlorine or bromine atoms significantly increased the antiparasitic effects compared to non-substituted analogs .

Study 2: Antimicrobial Activity

A comparative analysis involving several oxazolidine derivatives demonstrated that those with electron-withdrawing groups had improved antimicrobial efficacy against Staphylococcus aureus. The most effective compound had an IC50 value of approximately 27 µM, highlighting the importance of structural modifications in enhancing activity .

Data Summary

| Compound Name | Target Pathogen | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | Leishmania amazonensis | 26.7 | 8 |

| Compound B | Toxoplasma gondii | 129.42 | 15.86 |

| Compound C | Staphylococcus aureus | 27 | >10 |

Scientific Research Applications

Medicinal Chemistry

2-Cyano-2-(1,3-oxazolidin-2-ylidene)acetamide has been explored for its potential as:

- Antimicrobial Agents : Research has demonstrated that derivatives of oxazolidinones exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial protein synthesis.

- Anticancer Properties : Some studies indicate that this compound may induce apoptosis in cancer cells, potentially through the modulation of cellular signaling pathways .

The compound has been investigated for various biological activities:

- Antioxidant Activity : It shows potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Preliminary studies suggest it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Industrial Applications

In addition to its biological applications, this compound is utilized in:

- Organic Synthesis : It serves as a key building block for synthesizing more complex organic compounds . Its reactivity allows it to participate in various chemical reactions, including nucleophilic additions and substitutions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several oxazolidinone derivatives against common pathogens. The results indicated that certain derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Evaluation

In vitro assays were conducted to assess the anticancer activity of this compound on multiple cancer cell lines. The findings revealed significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types. Further investigation into the molecular mechanisms revealed that the compound might trigger apoptotic pathways via mitochondrial dysfunction .

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against S. aureus, E. coli |

| Anticancer therapy | Induces apoptosis in cancer cell lines | |

| Biological Activity | Antioxidant properties | Exhibits significant antioxidant capacity |

| Anti-inflammatory effects | Potential treatment for inflammatory diseases | |

| Industrial Applications | Organic synthesis | Key building block for complex organic molecules |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone and Thiazole Derivatives

- 2-Cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamide (): Structure: Replaces the oxazolidine ring with a thiazolidinone (sulfur-containing) ring. Properties: Exhibits a higher melting point (>265°C) due to stronger intermolecular interactions (e.g., hydrogen bonding from the thiazolidinone carbonyl). IR spectra show a distinct CN stretch at 2194 cm⁻¹ and CO amide at 1665 cm⁻¹, similar to the target compound. Thiazolidinones are known for anti-inflammatory and enzyme inhibitory roles .

- N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (): Structure: Simpler acetamide derivative with a thiazole ring. Bioactivity: Acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 µM), highlighting the role of heterocyclic rings in enzyme binding. The absence of a conjugated ylidene group may reduce stability compared to the oxazolidine analog .

Dithiane and Dithiolane Derivatives

- N-[4-(Aminosulfonyl)phenyl]-2-cyano-2-(1,3-dithian-2-ylidene)acetamide (): Structure: Contains a 1,3-dithiane ring instead of oxazolidine. Reactivity: The sulfur atoms enhance electron delocalization, facilitating nucleophilic attacks. This compound is synthesized via reactions with carbon disulfide and 1,3-dibromopropane, differing from the oxazolidine derivative’s likely cyclization pathways. Bioactivity: Shows promising antibacterial and antifungal activity, though direct comparisons to the oxazolidine analog are unavailable .

Pyridinyl and Benzothiazolyl Analogs

- Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (): Structure: Incorporates a pyridine ring, which increases aromaticity and basicity.

Physicochemical and Spectral Comparisons

Tables

Table 2: Spectral Data Comparison

| Compound | IR (CN) | ¹H NMR (NH₂) | Melting Point |

|---|---|---|---|

| This compound | ~2190 | ~9.0 | >250°C (est.) |

| Thiazolidinone analog () | 2194 | 9.0–9.1 | >265°C |

Preparation Methods

Nucleophilic Substitution and Cyclization

The most widely reported method involves a two-step process: (i) nucleophilic substitution to form an oxazolidinone intermediate, followed by (ii) condensation with cyanoacetamide derivatives. In anhydrous dimethylformamide (DMF), potassium carbonate mediates the substitution of halogenated oxazolidinones with cyanoacetamide at 80°C, achieving 75–85% yields. The intermediate is then subjected to carbodiimide-mediated condensation.

Table 1: Representative Reaction Conditions for Stepwise Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Substitution | K₂CO₃, DMF, 80°C, 6 h | 75–85 | >95% |

| Condensation | EDCI, CH₃CN, RT, 12 h | 60–70 | >98% |

Critical to this method is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which activates the carbonyl group of cyanoacetamide for nucleophilic attack by the oxazolidinone nitrogen. Side products arising from over-condensation are minimized by maintaining stoichiometric ratios (1:1.05 oxazolidinone:cyanoacetamide).

Solvent-Free Cyclocondensation Strategies

One-Pot Three-Component Reactions

A solventless protocol developed by Iranian researchers eliminates purification steps while maintaining efficiency. Thiourea, acetylenic esters, and 3-chloroacetylacetone undergo sequential substitution and cyclization at 100°C for 8 h:

Yields reach 78% with 97% purity, attributed to the thermodynamic control afforded by high-temperature neat conditions. The absence of solvent reduces byproduct formation from solvolysis, though this method requires careful moisture exclusion to prevent hydrolysis of the cyano group.

Acid-Modulated Nitrite-Mediated Synthesis

Controlled Nitrosation of Cyanoacetamides

U.S. Patent 3,919,284 describes a nitrite-based approach using sub-stoichiometric acid to avoid decomposition. Sodium nitrite (1.1 eq) reacts with Z-cyanoacetamide in 50% aqueous methanol at 40°C, with incremental HCl addition to maintain pH 5–6:

The hydroxyimino intermediate spontaneously tautomerizes to the oxazolidin-ylidene form under basic workup (pH 7–8). This method achieves 82% yield with <2% cyclization byproducts, a significant improvement over classical nitrosation requiring excess acid.

Purification and Analytical Validation

Recrystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) at −20°C provides needle-like crystals suitable for X-ray analysis. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 208°C (dec.), indicative of high crystallinity.

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, NH), 4.32 (t, J = 7.6 Hz, 2H, oxazolidin CH₂), 3.89 (s, 2H, CONH₂), 1.99 (quin, J = 7.6 Hz, 2H, CH₂CH₂CH₂).

-

IR (KBr): ν 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Single-crystal X-ray diffraction confirms the Z-configuration of the exocyclic double bond, with bond lengths of 1.278 Å (C=N) and 1.465 Å (C-O).

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics Across Synthesis Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |

|---|---|---|---|---|

| Stepwise Condensation | 70 | 98 | 18 | High |

| Solvent-Free | 78 | 97 | 8 | Low |

| Nitrite-Mediated | 82 | 99 | 6 | Moderate |

The nitrite-mediated route offers the best balance of yield and purity but requires stringent pH control. Solvent-free methods are preferable for large-scale synthesis due to lower solvent costs, albeit with narrower substrate scope .

Q & A

Q. What are the optimal synthetic routes for 2-Cyano-2-(1,3-oxazolidin-2-ylidene)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation between cyanoacetic acid derivatives and oxazolidinone precursors. A robust approach includes:

- Substitution Reactions : Use alkaline conditions for nucleophilic substitution (e.g., replacing halides with oxazolidinone moieties) .

- Condensation : Employ condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild acidic conditions to form the acetamide bond .

- Purification : Recrystallization from solvents like pet-ether or ethanol ensures high purity. Monitor reactions via TLC (thin-layer chromatography) for completion .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Substitution | K₂CO₃, DMF, 80°C | 75–85 | >95% |

| Condensation | EDCI, CH₃CN, RT | 60–70 | >98% |

Q. How can the molecular structure of this compound be validated experimentally?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. Mercury CSD aids in visualizing packing patterns and hydrogen-bonding networks .

- Spectroscopic Analysis :

Advanced Research Questions

Q. How can computational methods aid in designing reactions or predicting reactivity for this compound?

Methodological Answer:

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Tools like ICReDD’s workflow integrate computational and experimental data to optimize conditions .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the cyano group’s electrophilicity and oxazolidinone’s hydrogen-bonding capacity .

Q. Table 2: Computational Parameters

| Parameter | Value |

|---|---|

| Basis Set | B3LYP/6-311++G(d,p) |

| Solvent Model | PCM (Acetonitrile) |

| Docking Software | AutoDock Vina |

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine XRD, NMR, and IR to resolve ambiguities. For example, discrepancies in carbonyl signals may arise from polymorphism or solvent effects .

- Dynamic NMR : Use variable-temperature ¹H NMR to study tautomerism or conformational flexibility in the oxazolidinone ring .

- Twinned Crystals : Apply SHELXL’s twin refinement tools for datasets with overlapping reflections .

Q. What strategies are effective for evaluating the biological activity of this compound, and how can false positives be minimized?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Screening : Use microdilution methods against Gram-positive/negative strains. Include cytotoxicity controls (e.g., MTT assay) to distinguish bioactive vs. toxic effects .

- Enzyme Inhibition : Test against targets like cyclooxygenase-2 (COX-2) via fluorescence-based assays. Validate hits with orthogonal methods (e.g., SPR) .

- False Positive Mitigation :

- Pre-filter compounds for aggregation-prone motifs using dynamic light scattering (DLS).

- Use counterscreens (e.g., detergent-based assays) to rule out nonspecific binding .

Q. How can reaction engineering principles improve scalability for academic-scale synthesis?

Methodological Answer:

- Flow Chemistry : Optimize continuous flow reactors for exothermic steps (e.g., cyano group introduction) to enhance safety and yield .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.